Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16471478
InChI: InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2
SMILES:
Molecular Formula: C30H28O9
Molecular Weight: 532.5 g/mol

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

CAS No.:

Cat. No.: VC16471478

Molecular Formula: C30H28O9

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside -

Specification

Molecular Formula C30H28O9
Molecular Weight 532.5 g/mol
IUPAC Name (3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate
Standard InChI InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2
Standard InChI Key JFZMRICZAZNYQD-UHFFFAOYSA-N
Canonical SMILES C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside (C₃₀H₂₈O₉, MW 532.5 g/mol) consists of a D-galactopyranose core modified with three benzoyl esters (at C2, C4, and C6) and an allyl group at the anomeric position. The α-configuration at the anomeric center is stabilized by the electron-withdrawing benzoyl groups, which hinder axial attack during glycosylation. The allyl group serves as a temporary protecting group that can be selectively removed under mild conditions, such as palladium-catalyzed deallylation .

Table 1: Key Molecular Descriptors

PropertyValue/Descriptor
IUPAC Name(3,5-Dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate
Canonical SMILESC=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
XLogP35.2 (Predicted)
Hydrogen Bond Donors1 (C4-OH)
Hydrogen Bond Acceptors9

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and stereochemistry. Key ¹H NMR signals include:

  • δ 5.82–5.71 ppm (m): Allyl protons (CH₂=CH–CH₂–O)

  • δ 8.07–7.23 ppm (m): Aromatic protons from benzoyl groups

  • δ 6.13–6.03 ppm (m): Anomeric proton (α-configuration) .

¹³C NMR reveals carbonyl carbons of benzoyl esters at δ 165–170 ppm and the allyl carbon at δ 117–132 ppm .

Synthetic Methodologies

Stepwise Protection of D-Galactose

The synthesis begins with selective protection of D-galactose:

  • Benzoylation: Treatment with benzoyl chloride in pyridine installs esters at C2, C4, and C6.

  • Allylation: The anomeric hydroxyl is replaced with an allyl group using allyl alcohol and a Lewis acid (e.g., BF₃·OEt₂) .

Critical Reaction Conditions:

  • Moisture-free environment (argon/nitrogen atmosphere)

  • Strict temperature control (0–25°C) to prevent acyl migration.

Palladium-Catalyzed Modifications

Source reports PdBr₂-mediated activation for glycosylations:

  • Mechanism: PdBr₂ coordinates to the allyl group, facilitating bromide displacement at the anomeric center.

  • Application: Synthesizes thioglycosides and C-glycosides without requiring pre-activation .

Applications in Glycoscience

Glycosyl Donor in Oligosaccharide Assembly

The compound serves as a donor in constructing β-(1→4)- and β-(1→6)-linked galactans, critical components of bacterial lipopolysaccharides . Its stability under acidic conditions allows sequential glycosylations without premature deprotection.

Case Study: Synthesis of a Hexasaccharide Antigen

  • Couple allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside with a 3-O-benzyl-protected acceptor.

  • Remove allyl group via Pd(0)/morpholine.

  • Iterate glycosylation-deprotection steps to elongate the chain.

Comparative Analysis with Analogues

Table 2: Glycosyl Donor Performance

DonorReactivityβ:α SelectivityStability
Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranosideModerate9:1High
Trichloroacetimidate analogueHigh20:1Low
Thioethyl glycosideLow1:1Very High

Key advantages of the allyl benzoyl derivative include air stability and compatibility with iterative synthesis .

Challenges and Future Directions

Limitations in Stereocontrol

While radical methods improve β-selectivity, α-linked products still form in reactions with sterically hindered acceptors. Computational modeling suggests transition-state distortion due to benzoyl group bulkiness .

Green Chemistry Approaches

Current work focuses on replacing toxic solvents (CCl₄, CHCl₃) with cyclopentyl methyl ether (CPME) and minimizing heavy metal catalysts .

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